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Compound of Interest

Compound Name: 2-Bromo-3-methylbenzofuran

Cat. No.: B15323008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical

characteristics of 2-Bromo-3-methylbenzofuran, a heterocyclic compound of interest in

synthetic and medicinal chemistry. Due to the limited availability of direct experimental data in

publicly accessible literature, this guide combines reported values with established

experimental protocols for the synthesis and characterization of related benzofuran derivatives.

Core Physicochemical Data
Quantitative data for 2-Bromo-3-methylbenzofuran is sparse. The following table summarizes

the available information.
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Property Value Source/Comment

Molecular Formula C₉H₇BrO Calculated

Molecular Weight 211.06 g/mol Calculated

Boiling Point 114-115 °C at 11 Torr Chemical Supplier Data

Melting Point Not available -

Solubility Not available

Likely soluble in common

organic solvents like

dichloromethane, chloroform,

ethyl acetate, and acetone

based on the solubility of

similar compounds.

pKa Not available -

Synthesis and Experimental Protocols
The primary synthetic route to 2-Bromo-3-methylbenzofuran involves the electrophilic

bromination of 3-methylbenzofuran. While a specific, detailed protocol for this exact

transformation is not readily available in peer-reviewed literature, a general and widely

applicable method utilizes N-Bromosuccinimide (NBS) as the brominating agent.

General Experimental Protocol: Bromination of 3-
Methylbenzofuran
This protocol is adapted from established procedures for the bromination of benzofuran

derivatives.

Materials:

3-Methylbenzofuran

N-Bromosuccinimide (NBS)

Carbon tetrachloride (CCl₄) or other suitable inert solvent (e.g., acetonitrile)
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Radical initiator (e.g., benzoyl peroxide or AIBN), if performing a radical bromination. For

electrophilic aromatic substitution, this is often omitted.

Sodium bicarbonate solution (saturated)

Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Silica gel for column chromatography

Hexane and Ethyl Acetate for chromatography elution

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 3-methylbenzofuran (1 equivalent) in an appropriate volume of carbon

tetrachloride.

Addition of Brominating Agent: Add N-Bromosuccinimide (1.0 - 1.1 equivalents) to the

solution. If a radical pathway is intended, a catalytic amount of a radical initiator is also

added. For electrophilic substitution, the reaction may be performed in the dark without an

initiator.

Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating

(reflux) and monitor the progress by thin-layer chromatography (TLC).

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture

to remove succinimide.

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated

sodium bicarbonate solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by flash column chromatography on silica gel, typically

using a gradient of ethyl acetate in hexane as the eluent, to yield pure 2-Bromo-3-
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methylbenzofuran.

Logical Workflow for Synthesis and Purification:

Reaction

Workup

Purification

3-Methylbenzofuran

Dissolve in CCl4

Stir and Monitor (TLC)

NBS

Add to reaction

Filter Succinimide

Wash with NaHCO3

Wash with Brine

Dry with MgSO4

Concentrate

Column Chromatography

Pure 2-Bromo-3-methylbenzofuran
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Fig. 1: Synthesis and purification workflow.

Spectroscopic Characterization
No experimentally obtained spectra for 2-Bromo-3-methylbenzofuran have been identified in

the searched literature. However, based on the known spectral data of related benzofuran

derivatives, the following characteristic signals can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

The methyl group at the C3 position is expected to appear as a singlet in the range of δ

2.2-2.5 ppm.

The aromatic protons on the benzene ring will likely appear as a multiplet in the region of δ

7.2-7.8 ppm. The specific splitting pattern will depend on the substitution pattern of the

starting benzofuran.

¹³C NMR:

The methyl carbon is expected to resonate in the upfield region, typically around δ 10-15

ppm.

The carbon bearing the bromine atom (C2) will be significantly deshielded and is expected

in the range of δ 110-120 ppm.

The other sp² hybridized carbons of the benzofuran ring system will appear in the aromatic

region (δ 110-155 ppm).

Infrared (IR) Spectroscopy
Characteristic C-H stretching vibrations for the aromatic and methyl groups are expected

around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

Aromatic C=C stretching vibrations will likely be observed in the 1600-1450 cm⁻¹ region.
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A strong C-O-C stretching band, characteristic of the furan ring, is expected between 1250

and 1050 cm⁻¹.

The C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for a bromine-containing

compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity,

corresponding to the ⁷⁹Br and ⁸¹Br isotopes. For 2-Bromo-3-methylbenzofuran, these

would be at m/z 210 and 212.

Common fragmentation patterns for benzofurans include the loss of CO and the bromo

radical.

Experimental Workflow for Characterization:

Spectroscopic Analysis

Purified Product

1H NMR 13C NMR IR Spectroscopy Mass Spectrometry

Structural Confirmation Functional Group ID Molecular Weight and Formula

Click to download full resolution via product page

Fig. 2: Characterization workflow.

This guide serves as a foundational resource for professionals working with 2-Bromo-3-
methylbenzofuran. Further experimental investigation is required to definitively determine all
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of its physicochemical properties. The provided protocols offer a starting point for its synthesis

and characterization.

To cite this document: BenchChem. [Physicochemical Profile of 2-Bromo-3-
methylbenzofuran: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15323008#physicochemical-characteristics-of-2-
bromo-3-methylbenzofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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